Higher Lipophilicity Than Androstenedione
17-Methylene-4-androsten-3-one exhibits a computed XLogP3-AA of 4.6, which is 1.1 log units higher than that of the closely related biosynthetic precursor androst-4-ene-3,17-dione (androstenedione, XLogP3-AA = 3.5) [1][2]. This difference indicates significantly greater lipophilicity, predicting longer retention in reversed-phase chromatographic systems and higher tissue distribution volumes.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | Androst-4-ene-3,17-dione (androstenedione, XLogP3-AA = 3.5) |
| Quantified Difference | Δ = +1.1 log units |
| Conditions | In silico prediction (PubChem 2024.11.20 release) |
Why This Matters
Procurement decisions for analytical reference standards must account for chromatographic behavior; the higher lipophilicity of 17-methylene-4-androsten-3-one ensures distinct retention time separation from androstenedione in standard GC-MS or LC-MS doping control protocols.
- [1] PubChem. (2026). 17-Methylene-4-androsten-3-one (CID 14132447). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/14132447 View Source
- [2] PubChem. (2026). Androst-4-ene-3,17-dione (CID 6128). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6128 View Source
